molecular formula C19H21N3 B2558357 N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433700-19-7

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

Cat. No.: B2558357
CAS No.: 433700-19-7
M. Wt: 291.398
InChI Key: PULOZDHKYXSVNN-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline is a benzimidazole-derived compound characterized by a 1,3-benzodiazole (benzimidazole) core. The benzimidazole nitrogen at the 1-position is substituted with a 2-methylprop-2-en-1-yl (methallyl) group, while the 2-position connects to a para-substituted N,N-dimethylaniline moiety. This structure confers unique electronic and steric properties due to the electron-donating dimethylamino group and the π-conjugated methallyl chain.

Properties

IUPAC Name

N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULOZDHKYXSVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated using 2-methylprop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    N,N-Dimethylation: The final step involves the dimethylation of the aniline group using formaldehyde and formic acid under reductive conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur on the aromatic ring using reagents like nitric acid and sulfuric acid, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Chemistry

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to new compounds with desired properties.

Biological Research

This compound has been investigated for its potential as a fluorescent probe due to its unique photophysical properties. Studies have shown that it can be utilized in biological imaging applications, enabling researchers to visualize cellular processes with high specificity.

Medicinal Chemistry

Research has explored the therapeutic effects of this compound in drug development. Its ability to interact with specific biological pathways makes it a candidate for targeting diseases at the molecular level.

Material Science

In industry, this compound is utilized in the production of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are advantageous for applications in optoelectronics.

Case Study 1: Fluorescent Probes

A study published in Journal of Organic Chemistry demonstrated the use of this compound as a fluorescent probe for live cell imaging. The compound exhibited strong fluorescence under UV light, allowing for real-time monitoring of cellular activities.

Case Study 2: Drug Development

Research in Medicinal Chemistry highlighted the compound's potential in developing inhibitors for specific enzymes involved in cancer pathways. The study reported promising results in vitro, showcasing its ability to reduce enzyme activity significantly.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to certain proteins or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name N1 Substituent Aromatic/Appended Group Molecular Weight (g/mol) Key Properties/Applications
Target Compound 2-methylprop-2-en-1-yl N,N-dimethylaniline ~349.4* Pending characterization
[4-(2-(5-chloro-1H-benzo[d]imidazol-2-yl)phenylimino)methyl)–N,N-dimethylaniline H (unsubstituted) Chlorobenzimidazole + iminomethyl bridge ~393.9 Spectral analysis (IR, NMR)
N,N-dimethyl-4-(((1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-yl)imino)methyl)aniline Propargyl Iminomethyl linker ~344.4 Intermediate for triazole synthesis
N,N-dimethyl-4-(5-(1-(4-(trifluoromethyl)benzyl)-1H-benzo[d]imidazol-2-yl)thiophen-2-yl)aniline (HL4) 4-(Trifluoromethyl)benzyl Thiophene bridge ~503.5 Cyclometalated iridium complexes
N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) N/A (pyrimidoindazole core) Pyrimidoindazole + N,N-dimethylaniline ~382.4 Fluorescence (ΦF = 0.068)

*Calculated based on formula C20H22N3.

Key Observations :

  • N1 Substituents: Methallyl (target) vs. propargyl or trifluoromethylbenzyl groups influence steric bulk and electronic effects.
  • Aromatic Appendages : The N,N-dimethylaniline group in the target compound provides strong electron-donating properties, contrasting with electron-withdrawing chlorine (in compounds) or thiophene bridges (HL4) .

Spectroscopic and Physicochemical Properties

Table 2: Spectroscopic Data Comparison

Compound IR Peaks (cm⁻¹) ¹H NMR Features Fluorescence Quantum Yield (ΦF)
Target Compound Pending data Pending data Not reported
Compound 10 NH (3320), C-Cl (745) Aromatic H (δ 6.8–8.2), N-CH3 (δ 3.0) Not reported
N,N-dimethyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline (4e) Not reported Not reported 0.068
N,N-dimethyl-4-((4-(2-(5-methylthiophen-2-yl)vinyl)-1H-1,2,3-triazol-1-yl)methyl)aniline Not reported Triazole CH (δ 7.5–8.0), styryl vinyl (δ 6.5–7.2) Not reported

Key Findings :

  • IR Spectroscopy : The absence of NH stretches in the target compound (due to N-methylation) contrasts with NH-containing analogs (e.g., compound 10 in ) .
  • Fluorescence : The pyrimidoindazole derivative (4e) exhibits moderate ΦF (0.068), suggesting that replacing benzimidazole with larger π-systems enhances emissive properties .

Yield Comparison :

  • Propargyl derivative (compound G): 78% yield via TLC-monitored reactions .
  • Triazole-containing compound 16: 33% yield after column chromatography .

Biological Activity

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline is a complex organic compound featuring a benzodiazole core. This compound has garnered attention in various fields due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H21N3\text{C}_{19}\text{H}_{21}\text{N}_{3}

This structure includes a dimethylamino group and a benzodiazole moiety, which contribute to its chemical reactivity and biological interactions. The compound's molecular weight is approximately 305.39 g/mol.

Fluorescent Probe Potential

One of the primary areas of investigation for this compound is its potential as a fluorescent probe . The unique photophysical properties of the compound make it suitable for applications in biological imaging and sensing. Research indicates that its fluorescence can be modulated by environmental factors, allowing for real-time monitoring of biological processes.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . In several studies, it showed significant inhibition against both gram-positive and gram-negative bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with cellular metabolism .

Case Studies

  • Fluorescent Imaging in Live Cells
    • A study conducted on live cell imaging demonstrated that this compound could effectively label cellular structures without significant cytotoxicity. The fluorescence intensity varied with cellular conditions, indicating its potential for dynamic imaging applications .
  • Cytotoxicity Assays
    • In a comparative analysis of various benzodiazole derivatives, this compound exhibited superior cytotoxicity against MCF7 (breast cancer) cells compared to other analogs. The study highlighted the importance of the alkyl substituent in enhancing biological activity .

Comparison of Biological Activities

Activity TypeObserved EffectReference
Fluorescent ProbeEffective in live cell imaging
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of gram-positive bacteria

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